

Delcasertib pharmacokinetics half-life clearance

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Compound Focus: Delcasertib

CAS No.: 949100-39-4

Cat. No.: S1793391

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Available Pharmacokinetic and Experimental Data

While human half-life and clearance data are unavailable, here is a summary of the key quantitative information from preclinical and clinical studies:

Parameter	Available Data	Context / Model	Source
Dosing	50, 150, or 450 mg/h	Intravenous infusion over ~2.5 hours in human clinical trial (PROTECTION AMI)	[1] [2]
Clinical Outcome (Infarct Size)	No significant reduction vs. placebo	Primary efficacy endpoint in Phase 3 trial (creatine kinase MB AUC)	[1] [2]
In Vivo Model Dose	1 mg/kg	Single intravenous administration in a rat model of myocardial infarction	[3]
Molecular Weight	2880.28 g/mol	Formula: C ₁₂₀ H ₁₉₉ N ₄₅ O ₃₄ S ₂	[3]
CAS Number	949100-39-4	The free form of the compound is noted to be prone to instability.	[3]

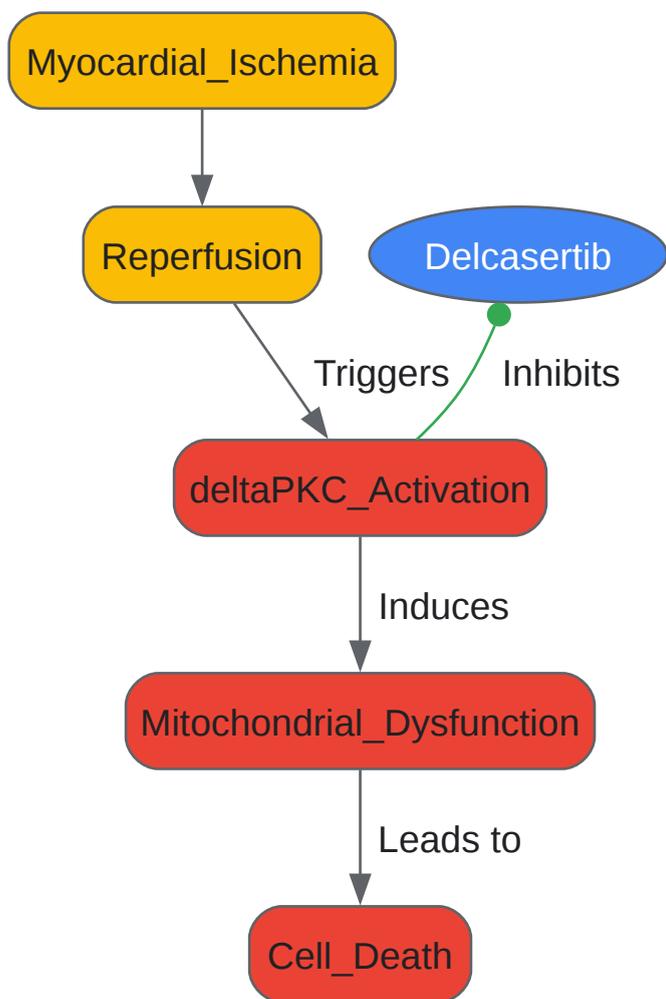
Experimental Protocol from Preclinical Research

The primary *in vivo* data comes from a study in a rat model of acute myocardial infarction [3]. Here is the detailed methodology:

- **Animal Model:** Six-week-old male Crl:CD(SD) rats.
- **Dosage:** 1 mg/kg of **delcasertib**.
- **Administration:** Single dose via injection into the femoral vein.
- **Result & Implication:** The study concluded that the reversible conjugation of **delcasertib** to a cell-penetrating TAT peptide facilitated its distribution to target tissues, including the heart, liver, and kidney. This provides insight into the drug's design for targeted delivery but does not quantify its clearance or half-life.

Mechanism of Action and Signaling Pathway

Delcasertib is a potent and selective inhibitor of the delta-protein kinase C (δ PKC) isozyme. It was developed to ameliorate injury associated with ischemia and reperfusion in animal models of acute myocardial infarction [3]. The following diagram illustrates the simplified signaling pathway it was designed to target in this context.



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Despite the mechanistic rationale, the PROTECTION AMI trial concluded that **selective inhibition of δ PKC with delcasertib did not reduce biomarkers of myocardial injury** in patients undergoing primary percutaneous coronary intervention (PCI) for acute ST-segment elevation myocardial infarction (STEMI) [1] [2].

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References

1. Inhibition of delta-protein kinase C by delcasertib as an ... [pubmed.ncbi.nlm.nih.gov]
2. Inhibition of delta-protein kinase C by delcasertib as an ... [scholars.houstonmethodist.org]
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